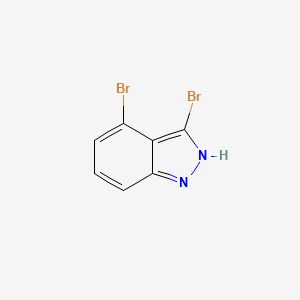

3,4-Dibromo-1H-indazole

Description

BenchChem offers high-quality 3,4-Dibromo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWRYEIOYGPYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646264 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-68-6 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, indazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide focuses on a specific derivative, 3,4-Dibromo-1H-indazole, providing a detailed overview of its chemical identity, physical properties, synthesis, and potential applications, with a particular emphasis on its role as a building block in the development of novel therapeutics.

Chemical Identity and Physical Properties

3,4-Dibromo-1H-indazole is a halogenated aromatic heterocycle. The presence of two bromine atoms on the indazole core provides distinct opportunities for further functionalization through various cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

Table 1: Physical and Chemical Properties of 3,4-Dibromo-1H-indazole

| Property | Value | Source |

| CAS Number | 885521-68-6 | |

| Molecular Formula | C₇H₄Br₂N₂ | |

| Molecular Weight | 275.93 g/mol | |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF (Predicted) | General knowledge of similar compounds |

Synthesis of 3,4-Dibromo-1H-indazole: A Plausible Synthetic Approach

While a specific, detailed synthesis protocol for 3,4-Dibromo-1H-indazole is not explicitly documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles. A common and effective strategy involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.

A potential starting material for the synthesis of 3,4-Dibromo-1H-indazole is 2-amino-3-bromobenzonitrile. The synthesis could proceed through a Sandmeyer-type reaction to introduce the second bromine atom, followed by cyclization with hydrazine.

Alternatively, a more direct approach could involve the direct bromination of a suitable indazole precursor. The following is a representative, hypothetical protocol based on known indazole chemistry.

Experimental Protocol: Proposed Synthesis of 3,4-Dibromo-1H-indazole

Step 1: Bromination of 4-Bromo-1H-indazole

-

To a solution of 4-bromo-1H-indazole (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-Dibromo-1H-indazole.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent commonly used for the bromination of aromatic and heterocyclic compounds.

-

Solvent: Acetic acid or a chlorinated solvent is chosen for its ability to dissolve the starting material and facilitate the electrophilic substitution reaction.

-

Monitoring by TLC: This allows for the real-time tracking of the reaction's progress, ensuring that the starting material is fully consumed and preventing over-reaction.

-

Aqueous Workup: The quenching and extraction steps are crucial for removing unreacted reagents and byproducts, leading to a cleaner crude product for purification.

-

Column Chromatography: This is a standard purification technique to isolate the desired product from any remaining impurities.

Diagram 1: Proposed Synthetic Workflow for 3,4-Dibromo-1H-indazole

Caption: A proposed workflow for the synthesis of 3,4-Dibromo-1H-indazole.

Spectroscopic Characterization

Predicted ¹H NMR (in DMSO-d₆):

-

A broad singlet for the N-H proton is expected in the downfield region (around 13 ppm).

-

The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The specific coupling patterns will depend on the relative positions of the remaining protons on the benzene ring.

Predicted ¹³C NMR (in DMSO-d₆):

-

The carbon atoms attached to the bromine atoms will be significantly deshielded.

-

The remaining aromatic carbons will resonate in the typical range of 110-140 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the field of oncology.[1][4] These compounds often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[5]

The di-brominated nature of 3,4-Dibromo-1H-indazole makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The two bromine atoms can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core to identify potent and selective inhibitors of therapeutic targets.

Diagram 2: Role of 3,4-Dibromo-1H-indazole in Medicinal Chemistry

Caption: Application of 3,4-Dibromo-1H-indazole in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,4-Dibromo-1H-indazole. Based on the available safety data for related bromo-indazole compounds, the following guidelines should be followed.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

3,4-Dibromo-1H-indazole is a valuable and versatile building block for synthetic and medicinal chemistry. Its di-halogenated structure provides a platform for the generation of diverse molecular architectures, which is particularly relevant for the discovery of novel therapeutic agents. While some physical and chemical data for this specific compound remain to be fully elucidated, its potential for application in drug discovery is significant, warranting further investigation into its synthesis, reactivity, and biological properties.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2021). Molecules. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

(PDF) 13 C NMR of indazoles. (2016). ResearchGate. [Link]

-

Different biological activities reported with Indazole derivatives. (2022). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). The Royal Society of Chemistry. [Link]

-

An efficient synthesis of 1- H indazoles. (2015). ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Magnetochemistry. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Brominated Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold and the Strategic Role of Bromination

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] The introduction of a bromine atom onto the indazole ring is a key synthetic strategy employed to modulate the physicochemical and pharmacological properties of these derivatives. Bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the significant biological activities of brominated indazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.

Anticancer Activity: Targeting the Engines of Malignancy

Brominated indazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Kinase Inhibition

Many brominated indazole derivatives function as ATP-competitive kinase inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrate. This disruption of signal transduction pathways can halt the uncontrolled cell division characteristic of cancer.[3] Several key kinase families are targeted by these compounds, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers, and its inhibition can impede tumor growth.[1][3]

-

Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.[3][5]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway is frequently overactive in cancer, and its inhibition can curtail cell proliferation and survival.[3][6]

Structure-Activity Relationship Insights

The position and substitution pattern of the bromine atom, as well as other functional groups on the indazole ring, significantly impact the potency and selectivity of these kinase inhibitors. For instance, studies have shown that the presence of a halogen, such as bromine, can lead to a decrease in the IC50 value, indicating increased potency.[3] The strategic placement of hydrophobic groups can also enhance binding affinity within the ATP pocket of the kinase.[3]

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of selected brominated indazole derivatives against various cancer cell lines and kinases.

| Compound ID | Target/Cell Line | IC50 Value | Reference |

| Compound A | VEGFR-2 | 5.4 nM | [3] |

| Compound B | FGFR1 | 15.0 nM | [1] |

| Compound C | Aurora A Kinase | 13 µM | [3] |

| W24 | HT-29 (Colon Cancer) | 0.43 µM | |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | 5.3 µM | [1] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of brominated indazole derivatives against cancer cell lines.

1. Cell Culture: a. Culture the desired cancer cell line (e.g., HT-29, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment: a. Prepare a stock solution of the brominated indazole derivative in DMSO. b. Perform serial dilutions of the compound in culture media to achieve the desired final concentrations. c. Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

4. Incubation: a. Incubate the plate for 48-72 hours.

5. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution.

6. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway Visualization: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Many kinase inhibitors, including indazole derivatives, target components of this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of brominated indazole derivatives.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Brominated indazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens, offering a potential new avenue for the development of antimicrobial agents.[7]

Mechanism of Action

The precise mechanisms by which brominated indazoles exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Their lipophilic nature, enhanced by the bromine atom, may facilitate their passage through microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. b. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the brominated indazole derivative in DMSO. b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Brominated indazole derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[8][9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as:

-

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine that drives inflammation.

-

Interleukin-6 (IL-6): Another important pro-inflammatory cytokine.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[8][9]

By inhibiting these targets, brominated indazoles can dampen the inflammatory cascade and alleviate inflammation-related symptoms.

Signaling Pathway Visualization: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: The NF-κB signaling pathway and its inhibition by brominated indazole derivatives.

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. While research is ongoing, some indazole derivatives have shown neuroprotective effects in preclinical models, suggesting that their brominated counterparts may also hold therapeutic promise in this area.[10]

Potential Mechanisms of Action

The neuroprotective effects of indazoles may be attributed to several mechanisms, including:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Indazoles may scavenge free radicals and reduce oxidative damage.

-

Inhibition of Kinases: Kinases such as JNK3 are implicated in neuronal apoptosis, and their inhibition can promote neuronal survival.

-

Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. The anti-inflammatory properties of indazoles may help to protect neurons from inflammatory damage.[10]

It is important to note that the neuroprotective effects of brominated indazole derivatives are a relatively underexplored area, and further research is needed to fully elucidate their potential in treating neurological disorders.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes an in vitro assay to evaluate the neuroprotective effects of brominated indazole derivatives against oxidative stress-induced cell death in a neuronal cell line.

1. Cell Culture: a. Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media. b. Differentiate the cells into a more mature neuronal phenotype if required by the experimental design.

2. Compound Pre-treatment: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the brominated indazole derivative for 1-2 hours.

3. Induction of Oxidative Stress: a. Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a specified duration.

4. Assessment of Cell Viability: a. After the incubation period, assess cell viability using the MTT assay as described in the anticancer activity section. b. A higher cell viability in the compound-treated groups compared to the oxidative stress-only group indicates a neuroprotective effect.

Signaling Pathway Visualization: MAPK Signaling Pathway

The MAPK signaling pathway is involved in both cell survival and apoptosis. The JNK branch of this pathway is often associated with stress-induced neuronal death.

Caption: The JNK branch of the MAPK signaling pathway and its potential inhibition by brominated indazoles.

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

Brominated indazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to potently and selectively inhibit key enzymes and signaling pathways involved in cancer, inflammation, and microbial infections underscores their significant therapeutic potential. While the neuroprotective effects of these compounds are an emerging area of investigation, the initial findings for the broader indazole class are encouraging. The strategic incorporation of bromine atoms provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, paving the way for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of brominated indazole derivatives in their quest for novel and effective treatments for a range of human diseases.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Retrieved from [Link]

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. (2023). Request PDF. Retrieved from [Link]

-

Tobuse, A. J., Law, C. S. W., Thy, C. K., et al. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Medicinal Chemistry Research, 33(2), 235-244. Retrieved from [Link]

-

Importance of Indazole against Neurological Disorders. (2021). Request PDF. Retrieved from [Link]

-

Schematic diagram of the MAPK signaling pathways. (2015). ResearchGate. Retrieved from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (2017). ResearchGate. Retrieved from [Link]

-

Synthesized boron compounds: Neurotoxic and oxidative effects in an in vitro model of Alzheimer's disease. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

-

Effect of brominated alkaloids on oxidative damage in neuroblastoma SH-SY5Y cell line. (2019). ResearchGate. Retrieved from [Link]

-

MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. (2024). PubMed. Retrieved from [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved from [Link]

-

Schematic representation of the NF-κB signalling pathway. (2013). ResearchGate. Retrieved from [Link]

-

MAPK signaling pathway. (2023). PubChem. Retrieved from [Link]

-

Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). Molecules. Retrieved from [Link]

-

Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. Retrieved from [Link]

-

Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in. (2020). Scientific Reports. Retrieved from [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (2007). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (2017). ResearchGate. Retrieved from [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (2022). ResearchGate. Retrieved from [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules. Retrieved from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. Retrieved from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brimr.org [brimr.org]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,4-Dibromo-1H-indazole: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its bioavailability, formulation possibilities, and ultimately, its efficacy and safety. 3,4-Dibromo-1H-indazole, a halogenated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry due to the versatile biological activities often associated with the indazole nucleus.[1] Understanding its solubility profile in common organic solvents is a critical first step for any researcher aiming to incorporate this moiety into a drug discovery pipeline.

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-dibromo-1H-indazole. Moving beyond a simple tabulation of data, this document delves into the theoretical underpinnings of its solubility, offers insights into its expected behavior in various solvent classes, and provides a detailed, field-proven protocol for the experimental determination of its solubility.

Theoretical Considerations: Predicting the Solubility of 3,4-Dibromo-1H-indazole

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For 3,4-dibromo-1H-indazole, several structural features are key determinants of its solubility.

The indazole core, a bicyclic aromatic system containing two nitrogen atoms, is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair of electrons on the sp2 hybridized nitrogen).[2] This duality suggests potential for favorable interactions with both protic and aprotic polar solvents. The 1H-tautomer of indazole is generally the more thermodynamically stable form.[1][2]

The presence of two bromine atoms on the benzene ring significantly influences the molecule's properties. The high atomic mass of bromine increases the overall molecular weight, which can negatively impact solubility. Furthermore, the electronegativity of the bromine atoms introduces polarity and can lead to dipole-dipole interactions. The position of the halogens can also create steric hindrance, potentially affecting how solvent molecules can interact with the indazole core.

Based on these structural features, we can make some general predictions about the solubility of 3,4-dibromo-1H-indazole in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by their high dielectric constants and their ability to accept hydrogen bonds. Given the hydrogen bond donating and accepting capabilities of the indazole ring, and the polar nature of the C-Br bonds, 3,4-dibromo-1H-indazole is expected to exhibit good to excellent solubility in this class of solvents. Indeed, for the closely related compound 4-bromo-1H-indazole, a high solubility of 100 mg/mL in DMSO has been reported, strongly suggesting that 3,4-dibromo-1H-indazole will also be highly soluble in DMSO. Solvents like N,N-dimethylformamide (DMF) are often used in the synthesis of indazole derivatives, which further implies good solubility.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the indazole core can participate in hydrogen bonding with these solvents, the overall nonpolar character contributed by the benzene ring and the two bulky bromine atoms may limit high solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are unable to participate in hydrogen bonding. The solubility of the polar 3,4-dibromo-1H-indazole molecule is expected to be low in these solvents, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following is a detailed protocol for determining the equilibrium solubility of 3,4-dibromo-1H-indazole, a method widely recognized for its accuracy.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,4-dibromo-1H-indazole (e.g., 10-20 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (typically 25 °C for standard solubility measurements).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended. Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3,4-dibromo-1H-indazole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the equilibrium solubility of 3,4-dibromo-1H-indazole in the tested solvent at the specified temperature.

-

Expected Solubility Profile: A Qualitative Summary

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the polar indazole derivative. High solubility in DMSO is reported for a similar compound. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding is possible, but the nonpolar regions of the molecule may limit extensive solvation compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility will likely be limited due to weaker interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | "Like dissolves like" principle suggests some solubility due to the presence of halogens on both solute and solvent, but the lack of hydrogen bonding will be a limiting factor. |

| Aromatic | Toluene | Low | Primarily nonpolar interactions (van der Waals forces) are not sufficient to overcome the strong solute-solute interactions of the crystalline solid. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | The highly nonpolar nature of these solvents makes them very poor solvents for the polar 3,4-dibromo-1H-indazole. |

Safety and Handling Precautions

Although a specific Safety Data Sheet (SDS) for 3,4-dibromo-1H-indazole is not widely available, data for other bromo-indazole derivatives indicate that this class of compounds should be handled with care. It is prudent to assume that 3,4-dibromo-1H-indazole may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

A thorough understanding of the solubility of 3,4-dibromo-1H-indazole is paramount for its successful application in drug discovery and development. While quantitative data is sparse, a combination of theoretical prediction, analogy to similar compounds, and a robust experimental protocol provides a clear path forward for researchers. This guide has outlined the key structural features that govern its solubility, provided a qualitative overview of its expected behavior in common organic solvents, and detailed a validated method for its experimental determination. By leveraging this information, scientists can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the progress of their research endeavors.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

-

4-bromo-1H-indazole. PubChem. Available at: [Link]

-

4,7-dibromo-3-methyl-1H-indazole. PubChem. Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. Available at: [Link]

-

Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Chemistry-An Asian Journal. Available at: [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH. Available at: [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK. Available at: [Link]

-

Solvent miscibility and other data. Available at: [Link]

-

Indazole. Wikipedia. Available at: [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]

-

Solvent Miscibility Table. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NIH. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dibromo-1H-indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Critical Role of Tautomerism in Indazole-Based Drug Discovery

The indazole scaffold, a fusion of a benzene and a pyrazole ring, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring.[1][2] This seemingly subtle structural variation has profound implications for a molecule's pharmacological profile. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, lipophilicity, metabolic stability, and ultimately, its binding affinity to biological targets.[3][4]

For instance, the hydrogen bond donor/acceptor pattern is inverted between the 1H- and 2H-tautomers, which can completely alter the interaction with a target protein. Therefore, a comprehensive understanding and control of tautomeric preference are paramount in the rational design and development of indazole-containing drugs.[4]

Foundational Principles of Indazole Tautomerism

In the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][5] This preference is generally attributed to the benzenoid character of the fused benzene ring in the 1H form, which is energetically more favorable than the quinonoid-like structure in the 2H form.[2] The energy difference between these two forms in the unsubstituted indazole has been determined by both experimental and computational methods to be in the range of 2.3-5.1 kcal/mol (approximately 9.6-21.4 kJ/mol).[6]

However, the position of this equilibrium is not static and can be significantly influenced by a variety of factors:

-

Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are arguably the most critical factors. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomers.[7]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by preferentially solvating one tautomer over the other.[8]

-

Temperature: As with any chemical equilibrium, the relative populations of the tautomers can be temperature-dependent.

The Influence of 3,4-Dibromo Substitution: A Predictive Analysis

While specific experimental data for 3,4-dibromo-1H-indazole is scarce, we can predict the likely impact of these substituents on the tautomeric equilibrium based on fundamental electronic principles. Both bromine atoms are electron-withdrawing through induction, a consequence of their high electronegativity.

-

Bromine at the C3 Position: A bromine atom at the C3 position of the pyrazole ring is expected to have a significant electron-withdrawing effect. This will increase the acidity of the N1-H proton, potentially stabilizing the 1H-tautomer.

-

Bromine at the C4 Position: A bromine atom on the benzene ring at the C4 position will also exert an electron-withdrawing inductive effect. This is anticipated to further stabilize the 1H-tautomer due to the overall reduction in electron density in the ring system.

Considering the combined electron-withdrawing nature of both bromine atoms, it is highly probable that the 1H-tautomer of 3,4-dibromo-1H-indazole will be the thermodynamically more stable form . The presence of two EWGs is expected to further increase the energy gap between the 1H and 2H tautomers compared to the unsubstituted indazole.

Below is a diagram illustrating the predicted tautomeric equilibrium for 3,4-dibromo-1H-indazole.

Caption: Predicted tautomeric equilibrium of 3,4-dibromo-1H-indazole.

Methodologies for Determining Tautomeric Stability

A combination of experimental and computational techniques is essential for the unambiguous determination of the dominant tautomer and the quantification of the thermodynamic parameters of the equilibrium.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and widely used technique for studying tautomerism in solution.[1][8] The chemical shifts of protons and carbons, particularly those in the vicinity of the pyrazole ring, are highly sensitive to the position of the N-H proton.

Experimental Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of 3,4-dibromo-1H-indazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

1H NMR: Look for the characteristic N-H proton signal. Its chemical shift and coupling patterns to adjacent protons can help distinguish between the 1H and 2H tautomers.

-

13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly informative for distinguishing between the two tautomers.[1]

-

-

Quantitative Analysis: If both tautomers are present in solution, their relative concentrations can be determined by integrating the corresponding signals in the 1H NMR spectrum.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the position of the proton on the nitrogen atom, thus identifying the tautomeric form present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3,4-dibromo-1H-indazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic coordinates and confirm the tautomeric form.

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[5][9] These methods can calculate the ground-state energies of the different tautomers, providing a theoretical estimation of the thermodynamic equilibrium.

Computational Protocol: DFT Calculations

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 3,4-dibromo-1H-indazole using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Solvent Effects: To model the system in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[10]

The following diagram illustrates a typical workflow for the computational analysis of tautomer stability.

Caption: Computational workflow for determining tautomer stability.

Data Summary and Interpretation

While awaiting specific experimental or computational data for 3,4-dibromo-1H-indazole, we can compile a table of known energy differences for related indazole derivatives to provide context.

| Compound | Method | ΔE (1H vs 2H) (kcal/mol) | Reference |

| Indazole | MP2/6-31G** | 3.6 | [11] |

| Indazole | NMR/NQR & Quantum Chemical | 5.1 | [6] |

| 1-Methylindazole vs 2-Methylindazole | - | 3.2 | General Knowledge |

| 3,4-Dibromo-1H-indazole | Predicted | > 3.6 | This Guide |

The predicted increased stability of the 1H-tautomer for the 3,4-dibromo derivative is based on the additive electron-withdrawing effects of the two bromine atoms, which are expected to further favor the benzenoid structure of the 1H form.

Implications for Drug Development

The predominance of the 1H-tautomer of 3,4-dibromo-1H-indazole has several key implications for its potential use in drug discovery:

-

Target Binding: Synthetic strategies should be designed to generate derivatives of the 1H-tautomer to ensure consistent biological activity. The hydrogen at the N1 position can act as a hydrogen bond donor, a crucial interaction in many protein-ligand binding events.

-

Physicochemical Properties: The greater stability of the 1H-tautomer will influence properties such as solubility, pKa, and lipophilicity. These parameters must be carefully considered during lead optimization.

-

Intellectual Property: A thorough understanding of the tautomeric landscape is essential for securing robust patent protection for novel indazole-based compounds.

Conclusion

The thermodynamic stability of indazole tautomers is a critical parameter in the design and development of new therapeutics. Based on established principles of physical organic chemistry, the 1H-tautomer of 3,4-dibromo-1H-indazole is predicted to be the more stable form. The electron-withdrawing properties of the bromine substituents at the C3 and C4 positions are expected to reinforce this preference. This guide has outlined the key theoretical considerations and provided detailed experimental and computational protocols for the definitive determination of the tautomeric equilibrium. For researchers and scientists in the field of drug development, a proactive and thorough investigation of tautomerism is not merely an academic exercise but a fundamental necessity for the successful progression of indazole-based drug candidates.

References

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]

-

The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). ScienceDirect. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2014). ResearchGate. [Link]

-

Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. (2021). Organic Chemistry Portal. [Link]

-

C-to-N atom swapping and skeletal editing in indoles and benzofurans. (2022). PubMed. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2022). MDPI. [Link]

-

Oxidative Functionalization of Catechol Derivatives Substituted with Electron-Withdrawing Groups. (2020). ResearchGate. [Link]

-

Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (2021). ACS Publications. [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). (n.d.). ResearchGate. [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2019). ResearchGate. [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. (n.d.). ScienceDirect. [Link]

-

Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2018). PubMed. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. C-to-N atom swapping and skeletal editing in indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 3,4-Dibromo-1H-indazole: A Versatile Scaffold for Medicinal Chemistry

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1] While extensive research has focused on various substituted indazoles, the potential of 3,4-Dibromo-1H-indazole as a versatile starting material for the synthesis of novel therapeutics remains largely unexplored. This technical guide provides an in-depth analysis of the latent potential of 3,4-Dibromo-1H-indazole, focusing on its synthetic tractability and the strategic importance of the C3 and C4 positions for influencing biological activity. We will explore prospective applications in oncology, neurodegenerative disorders, and inflammatory diseases, supported by detailed synthetic strategies and in silico analyses. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to expand their chemical space with novel indazole-based compounds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1] These activities include anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[1] The structural rigidity of the indazole core, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal pharmacophore for engaging with various biological targets. Several successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole scaffold, underscoring its clinical relevance.[2]

The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the pyrazole and benzene rings. The C3 and C4 positions are particularly crucial for modulating the physicochemical properties and target-binding affinity of these molecules. The introduction of bromine atoms at these positions, as in 3,4-Dibromo-1H-indazole, offers a unique opportunity for synthetic diversification, allowing for the introduction of a wide range of functional groups through modern cross-coupling methodologies.

Physicochemical Properties and Synthetic Accessibility of 3,4-Dibromo-1H-indazole

While specific experimental data for 3,4-Dibromo-1H-indazole is not extensively reported, its physicochemical properties can be inferred from related structures. The presence of two bromine atoms is expected to increase its lipophilicity and molecular weight. The synthetic accessibility of this scaffold is a critical consideration for its utility in drug discovery programs. A plausible synthetic route to 3,4-Dibromo-1H-indazole can be envisioned starting from commercially available precursors, although specific, optimized protocols are yet to be widely published.

Synthetic Utility: A Gateway to Novel Chemical Space

The true potential of 3,4-Dibromo-1H-indazole lies in its versatility as a synthetic intermediate. The differential reactivity of the C3 and C4 bromine atoms can be exploited to achieve selective functionalization, paving the way for the creation of diverse libraries of novel compounds. The primary avenues for modification include palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C4 positions serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromoindazole with a wide range of boronic acids or esters.[3][4] This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C3 and C4 positions, which is crucial for exploring structure-activity relationships (SAR).

-

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes.[5][6][7] The resulting alkynyl-indazoles can serve as key intermediates for further transformations or as final compounds with potential biological activity, for instance, as kinase inhibitors.[8]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling with a diverse array of primary and secondary amines.[9][10][11] This is particularly relevant for the synthesis of kinase inhibitors, where an amino group at the C3 or C4 position can act as a crucial hinge-binding motif.

The sequential and selective execution of these reactions is key to unlocking the full potential of the 3,4-dibromo scaffold.

Caption: Synthetic diversification of 3,4-Dibromo-1H-indazole.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of 3,4-Dibromo-1H-indazole. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

To a reaction vessel, add 3,4-Dibromo-1H-indazole (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Potential Therapeutic Applications

Based on the known biological activities of other substituted indazoles, derivatives of 3,4-Dibromo-1H-indazole are proposed to have significant potential in several therapeutic areas.

Oncology: Kinase Inhibition

Protein kinases are a major class of drug targets in oncology. The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Structure-activity relationship (SAR) studies on various indazole-based kinase inhibitors have shown that substitution at the C3 and C4 positions can significantly impact potency and selectivity.[12][13]

For example, the introduction of an amino or substituted amino group at the C3 position and an aryl or heteroaryl group at the C4 position could lead to potent inhibitors of kinases such as PI3K, Trk, and others.[8][12][14] Molecular docking studies on hypothetical 3,4-disubstituted indazole derivatives suggest that these compounds can form key hydrogen bonding interactions with the kinase hinge region and occupy adjacent hydrophobic pockets.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Table 1: In Silico Docking Scores of Hypothetical 3,4-Disubstituted Indazole Derivatives against PI3Kα

| Compound ID | C3-Substituent | C4-Substituent | Predicted Binding Affinity (kcal/mol) |

| Hypo-1 | -NH₂ | Phenyl | -8.5 |

| Hypo-2 | -NHCH₃ | 4-Fluorophenyl | -8.9 |

| Hypo-3 | -NH-cyclopropyl | Pyridin-4-yl | -9.2 |

| Hypo-4 | -C≡C-Ph | Phenyl | -7.8 |

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Other Potential Applications

Beyond oncology, the versatility of the 3,4-Dibromo-1H-indazole scaffold suggests potential applications in other therapeutic areas, including:

-

Neurodegenerative Diseases: By targeting kinases involved in neuronal signaling pathways.

-

Inflammatory Diseases: Through the inhibition of inflammatory mediators.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

Conclusion and Future Perspectives

3,4-Dibromo-1H-indazole represents a largely untapped resource in medicinal chemistry. Its synthetic tractability, particularly through modern palladium-catalyzed cross-coupling reactions, provides a clear path to a vast and diverse chemical space. The strategic location of the bromine atoms at the C3 and C4 positions allows for the introduction of functionalities known to be critical for biological activity in a range of therapeutic targets.

Future research should focus on the development of an efficient and scalable synthesis of 3,4-Dibromo-1H-indazole. Subsequently, the systematic exploration of its derivatization using the synthetic strategies outlined in this guide will be crucial. The resulting compound libraries should be screened against a panel of relevant biological targets, particularly protein kinases, to identify novel hit compounds. Through a combination of rational design, synthetic chemistry, and biological evaluation, the full potential of this promising scaffold can be realized, leading to the discovery of next-generation therapeutics.

References

-

Cid, M. G., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 6(3), 222-226. [Link]

-

Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(1), 444-453. [Link]

-

D'hooghe, M., et al. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2009(19), 3149-3159. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

-

Gaikwad, D. D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

-

Jadhav, S. D., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14193-14210. [Link]

-

Jadhav, S. D., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14193-14210. [Link]

-

Kim, J., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 82(19), 10565-10574. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

-

Liu, X., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]

-

Liu, X., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Paton, R. S., et al. (2017). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Omega, 2(10), 6893-6901. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. [Link]

-

Semantic Scholar. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 5697-5705. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Synthesis of 3,4-Dibromo-1H-indazole

Abstract: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] Specifically, poly-halogenated indazoles serve as versatile intermediates for introducing further complexity through cross-coupling reactions. This technical guide provides an in-depth analysis and a field-proven, regioselective methodology for the synthesis of 3,4-Dibromo-1H-indazole, a valuable but challenging synthetic target. Direct electrophilic halogenation of the parent 1H-indazole heterocycle notoriously yields mixtures of 3-, 5-, and 7-substituted products, making regiocontrol difficult. This guide elucidates the underlying electronic principles governing this reactivity and presents a robust, multi-step synthetic pathway designed to overcome these challenges. We will detail a strategy that proceeds through the initial construction of a 4-bromo-1H-indazole intermediate followed by a highly selective C-3 bromination. An alternative pathway leveraging a Sandmeyer reaction is also discussed. This document is intended for researchers, medicinal chemists, and process development professionals seeking a reliable and scalable route to this key building block.

The Challenge of Regioselectivity in Indazole Bromination

The 1H-indazole ring system presents a complex landscape for electrophilic aromatic substitution. The fusion of an electron-rich pyrazole ring with a benzene ring results in differentiated reactivity across the available positions.

-

C-3 Position: This position is the most electronically activated and nucleophilic site on the indazole core. It is highly susceptible to electrophilic attack, making direct C-3 functionalization, such as bromination, a facile process.[3]

-

Benzene Ring Positions (C-4, C-5, C-6, C-7): Among the carbocyclic ring positions, C-5 and C-7 are the most activated towards electrophilic substitution, often leading to a mixture of products when forcing conditions are applied. The C-4 and C-6 positions are significantly less reactive.

Consequently, any attempt at a one-pot, direct dibromination of 1H-indazole with two equivalents of a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) would almost certainly yield a complex mixture of 3,5-dibromo-, 3,7-dibromo-, and 3,5,7-tribromo-1H-indazole, with negligible formation of the desired 3,4-dibromo isomer. Achieving the target substitution pattern therefore necessitates a multi-step, regiochemically-controlled approach.

Figure 2: High-level workflow for the recommended regioselective synthesis of 3,4-Dibromo-1H-indazole.

Mechanistic & Experimental Causality

Stage 1: Synthesis of 4-Bromo-1H-indazole

The formation of the indazole ring from an ortho-toluidine derivative is a classic transformation. The reaction proceeds via diazotization of the aniline's amino group, followed by an intramolecular cyclization.

-

Why 2-Methyl-3-bromoaniline? This starting material is commercially available and crucially, contains the bromine atom at the precise location that will become the C-4 position of the final indazole product. The methyl group is essential for the cyclization mechanism.

-

The Diazotization-Cyclization Process: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. [3][4]This highly reactive intermediate is not isolated. Upon gentle warming or in the presence of a base, the diazonium group facilitates an intramolecular cyclization by attacking the ortho-methyl group, which, after a series of proton transfers and tautomerization, yields the stable aromatic 1H-indazole ring.

Stage 2: Synthesis of 3,4-Dibromo-1H-indazole

With 4-Bromo-1H-indazole in hand, the final bromination can be performed with high regioselectivity.

-

Why N-Bromosuccinimide (NBS)? NBS is an excellent source of electrophilic bromine (Br⁺) and is often preferred over liquid bromine for its ease of handling and milder reaction conditions, which helps prevent over-bromination or side reactions. * Causality of C-3 Selectivity: As previously discussed, the C-3 position is the most electron-rich and sterically accessible site for electrophilic attack on the 1H-indazole nucleus. The presence of the C-4 bromine atom does not electronically deactivate the C-3 position enough to overcome its inherent high reactivity. Therefore, treating 4-Bromo-1H-indazole with one equivalent of NBS will result in clean and highly selective bromination at the C-3 position.

Experimental Protocols

Protocol 2.3.1: Synthesis of 4-Bromo-1H-indazole

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-methyl-3-bromoaniline (1.0 eq.) and glacial acetic acid (approx. 10 mL per gram of aniline). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.

-

Cyclization & Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Remove the ice bath and let the mixture warm to room temperature, then heat to 50-60 °C for 1 hour to ensure complete cyclization. Cool the reaction mixture and pour it into a beaker of ice water.

-

Isolation: The product may precipitate as a solid. If not, neutralize the solution carefully with aqueous sodium hydroxide until basic (pH > 8). The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2.3.2: Synthesis of 3,4-Dibromo-1H-indazole

-

Reaction Setup: Dissolve 4-Bromo-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Once the reaction is complete, pour the mixture into water. The product will precipitate as a solid. Filter the solid, wash with water, and then with a small amount of cold diethyl ether to remove any succinimide byproduct.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Regioselectivity |

| 1 | 2-Methyl-3-bromoaniline, NaNO₂ | Glacial Acetic Acid | 0-5, then 50-60 | 75-85% | >99% (for 4-Bromo) |

| 2 | 4-Bromo-1H-indazole, NBS | Acetonitrile or DMF | Room Temp. | 90-98% | >99% (for 3-Bromo) |

Alternative Pathway: The Sandmeyer Reaction Approach

An alternative, albeit more lengthy, strategy involves functionalizing the C-4 position of a pre-formed indazole ring. This route relies on the conversion of a C-4 amino group to a bromo group via the Sandmeyer reaction. [5][6]